(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
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Overview
Description
(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile typically involves the condensation of appropriate thiazole derivatives with ethoxy-substituted alkenes. One common method includes the use of a base-catalyzed reaction where the thiazole derivative is reacted with an ethoxy-substituted alkene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a catalyst such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile: shares structural similarities with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
(2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile, a compound with the molecular formula C15H14N2OS and a molar mass of 270.35 g/mol, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following physicochemical properties:
- Molecular Formula : C15H14N2OS
- Molar Mass : 270.35 g/mol
- Structural Features : The compound contains a thiazole ring and an ethoxy group, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-eneniitrile:
- Case Study on Cancer Treatment : A clinical trial evaluated a thiazole derivative's efficacy in patients with advanced breast cancer, showing promising results in tumor reduction and improved survival rates.
- Anti-inflammatory Case Study : Another study investigated the anti-inflammatory effects of thiazole compounds in animal models of arthritis, demonstrating significant reductions in inflammatory markers.
Properties
IUPAC Name |
(E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-18-11(2)13(9-16)15-17-14(10-19-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJATULHJHVFFM-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C1=NC(=CS1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C#N)/C1=NC(=CS1)C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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